21-Desacetyl Amcinonide

Overview

Description

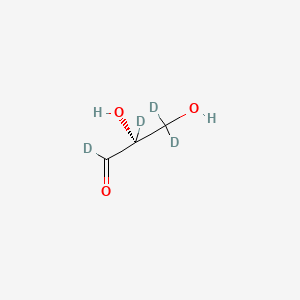

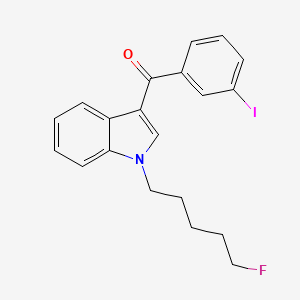

21-Desacetyl Amcinonide is a chemical compound with the molecular formula C26H33FO6 . It is used in pharmaceutical toxicology .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the molecular formula C26H33FO6 . The molecular weight of this compound is 460.54 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C26H33FO6 and a molecular weight of 460.54 .

Scientific Research Applications

Analytical Method Development

A significant application of 21-Desacetyl Amcinonide in scientific research is in the development of analytical methods. For instance, Karthikeyan (2013) developed a sensitive and specific LC-MS/MS method for quantifying Deflazacort's active metabolite, 21-Desacetyl Deflazacort, in human plasma. This method was validated and applied to pharmacokinetic studies, illustrating its crucial role in supporting clinical research and drug development processes (Karthikeyan, 2013).

Pharmacokinetics and Bioavailability Studies

The pharmacokinetics and bioavailability of drugs are critical areas of research, where this compound has been utilized. Zvada et al. (2010) described how meal types affect the pharmacokinetics of Rifapentine and its primary metabolite, 25-Desacetyl Rifapentine, highlighting the influence of food on drug absorption and bioavailability. This study underscores the importance of considering dietary factors in drug administration and dosage planning (Zvada et al., 2010).

Environmental Toxicology

In environmental toxicology, research has explored the effects of chemicals on non-target organisms. For example, Kast‐Hutcheson et al. (2001) investigated how Propiconazole, a fungicide, interferes with the embryonic development of the crustacean Daphnia magna. Such studies provide insight into the ecological impact of chemicals and the importance of assessing environmental safety (Kast‐Hutcheson et al., 2001).

Drug Metabolism and Environmental Impact

Steinbach et al. (2016) assessed the bioconcentration, metabolism, and half-life of Diltiazem in rainbow trout, uncovering the metabolism pathways of pharmaceuticals in aquatic organisms. This research highlights the broader environmental implications of pharmaceutical residues, including the potential for uptake and metabolism by non-target species (Steinbach et al., 2016).

Drug Development and Clinical Applications

The role of this compound extends into the realm of drug development and clinical applications. Zeesan et al. (2019) reviewed the chemistry and pharmacology of Deflazacort, a drug used for treating Duchenne muscular dystrophy (DMD), emphasizing the therapeutic potential of its active metabolites, including 21-Desacetyl Deflazacort. This review underscores the continuous need for research into drug mechanisms and therapeutic applications (Zeesan et al., 2019).

Mechanism of Action

While specific information on the mechanism of action of 21-Desacetyl Amcinonide is not available, it is worth noting that Amcinonide, a related compound, is a topical corticosteroid. Topical corticosteroids work by reducing or inhibiting the actions of chemicals in the body that cause inflammation, redness, and swelling .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 21-Desacetyl Amcinonide are not fully understood. As a derivative of Amcinonide, it may share similar biochemical properties. Amcinonide is known to interact with glucocorticoid receptors, which are proteins that regulate gene expression . The nature of these interactions is typically characterized by the binding of the steroid to the receptor, leading to conformational changes that allow the receptor to translocate to the nucleus and regulate gene expression .

Cellular Effects

Given its structural similarity to Amcinonide, it may influence cell function by modulating gene expression through its interactions with glucocorticoid receptors . This could potentially impact cell signaling pathways, cellular metabolism, and other cellular processes.

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, such as glucocorticoid receptors, leading to changes in gene expression . This could result in the activation or inhibition of enzymes, impacting various cellular processes.

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO6/c1-22-10-7-16(29)11-15(22)5-6-17-18-12-21-26(20(31)14-28,33-24(32-21)8-3-4-9-24)23(18,2)13-19(30)25(17,22)27/h7,10-11,17-19,21,28,30H,3-6,8-9,12-14H2,1-2H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDUYPKFSAAGBK-LFZVSNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC4C2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC5(O4)CCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747501 | |

| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55646-99-6 | |

| Record name | 21-Desacetyl amcinonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055646996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4a'S,4b'R,5'S,6a'S,6b'S,9a'R,10a'S,10b'S)-4b'-Fluoro-5'-hydroxy-6b'-(hydroxyacetyl)-4a',6a'-dimethyl-4a',4b',5',6',6a',6b',9a',10',10a',10b',11',12'-dodecahydro-2'H-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-DESACETYL AMCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7D7KVX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)